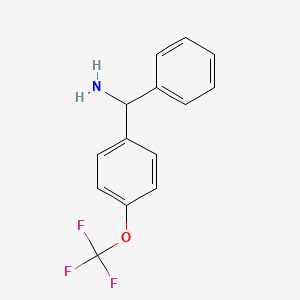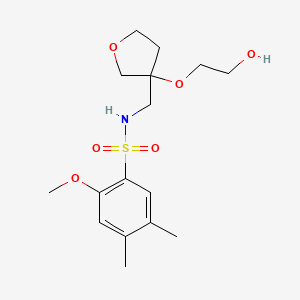
8-Hydroxy-2-methyl-1,2-dihydrophthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-Hydroxy-2-methyl-1,2-dihydrophthalazin-1-one is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Scientific Research Applications
Sonochemical Studies
The terephthalate dosimeter, a related compound, is extensively used in sonochemical studies to determine hydroxyl radical production. The study by Fang, Mark, and Sonntag (1996) detailed the chemistry underlying the dosimeter, revealing how hydroxyl radicals add to terephthalate ions, leading to the formation of hydroxycyclohexadienyl radicals. This process is pivotal in understanding radical generation in aqueous solutions, crucial for applications ranging from environmental remediation to the study of oxidative stress in biological systems (Fang, Mark, & Sonntag, 1996).
Metal Complexation and Antimicrobial Activity
Patel and Patel (2017) explored the pharmacological importance of 8-hydroxyquinolines, synthesizing novel ligands with significant in vitro antimicrobial activity against various bacteria and fungi. Their work underscores the therapeutic potential of such compounds in treating infections (Patel & Patel, 2017).
Antioxidant and Cytotoxic Activities
Matsushita et al. (2011) isolated 4,8-Dihydroxy-5-methoxy-2-naphthaldehyde from Diospyros kaki and evaluated its antioxidant and cytotoxic activities. The compound showed significant potential in scavenging free radicals and exerting cytotoxic effects on colon cancer cells, highlighting its promise for pharmaceutical applications (Matsushita et al., 2011).
Antimicrobial and Cytotoxicity Studies of Modified Derivatives
Sridhara et al. (2011) designed and synthesized new derivatives from methyl-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate, demonstrating good antimicrobial activity and cytotoxicity. This research contributes to the development of new therapeutic agents with potential applications in combating microbial infections and cancer (Sridhara et al., 2011).
Properties
IUPAC Name |
8-hydroxy-2-methylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-9(13)8-6(5-10-11)3-2-4-7(8)12/h2-5,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBUAVLYVSJEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CC=C2O)C=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
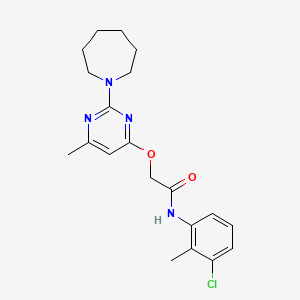
![2-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2685618.png)
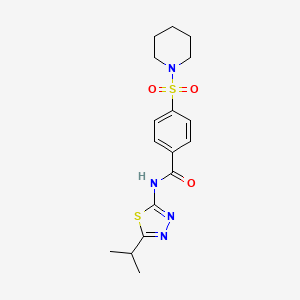
![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2685620.png)
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2685621.png)
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,2-dimethylpropanoate](/img/structure/B2685623.png)
![N-(2-ethoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2685624.png)
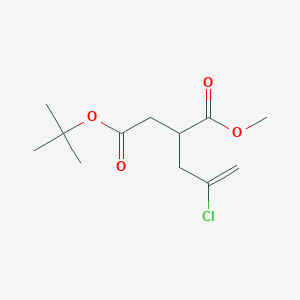
![2-[2-(Morpholino)ethoxy]-3-picoline](/img/structure/B2685627.png)
![5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2685628.png)
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2685632.png)
![3-Benzoyl-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2685634.png)
